The compound (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic molecule that belongs to the class of chalcones, which are known for their diverse biological activities. Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system and are often precursors to flavonoids. This specific compound features several functional groups, including a nitro group and a benzo[d]oxazole moiety, which contribute to its potential pharmacological properties.
The synthesis and evaluation of this compound have been documented in various scientific studies focusing on its biological activity, particularly in the context of antitubercular and anticancer properties. Research indicates that modifications in the structure of chalcones can lead to enhanced biological efficacy against various pathogens and cancer cells .
This compound can be classified as:
The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves several steps:
The synthesis may require careful control of reaction conditions such as temperature and pH to maximize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be described as follows:
Spectroscopic data such as Infrared (IR) spectroscopy would show characteristic peaks corresponding to functional groups like carbonyl (C=O), nitro (NO₂), and aromatic C-H stretches .
The compound undergoes various chemical reactions due to its functional groups:
Kinetics and mechanisms of these reactions can be studied using techniques such as High Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) for monitoring reaction progress.
The mechanism of action for compounds like (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one often involves interaction with biological targets such as enzymes or receptors:
Quantitative data regarding its efficacy against specific pathogens or cancer cell lines are typically obtained through in vitro assays where cell viability is measured post-treatment.
Characterization using spectroscopic methods provides insights into its chemical behavior—IR spectra would show peaks corresponding to functional groups while NMR would elucidate the molecular environment around hydrogen atoms.
The compound has potential applications in various scientific fields:
Benzoheterocycles, particularly benzoxazole, have evolved into privileged scaffolds in medicinal chemistry due to their versatile pharmacological profiles and synthetic adaptability. Benzoxazole derivatives gained prominence in the early 2000s as researchers systematically explored their antimycobacterial potential. Seminal work by Vinsova, Özlem, and Klimesová between 2006–2009 established the benzoxazole nucleus as a critical pharmacophore against Mycobacterium tuberculosis, with several derivatives exhibiting MIC values below 6.25 μg/mL against drug-resistant strains [4]. This foundational research demonstrated benzoxazole’s capacity to disrupt microbial biosynthesis pathways while maintaining low cytotoxicity—a dual advantage that spurred investigations into broader therapeutic applications.
By 2016, strategic molecular hybridization techniques emerged as a dominant approach in oncology drug design. Researchers combined benzoxazole with pyrazoline moieties to create novel antitubercular agents active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis strains, with several hybrids (e.g., compound 9f) achieving remarkable MIC values of 0.8 μg/mL against M. tuberculosis H37Rv [4]. This success directly paved the way for incorporating benzoxazole into chalcone architectures targeting cancer pathways. The 2024 synthesis of benzoxazole-linked isoxazole-pyridine chalcones represented a significant methodological advancement, with compound 9i demonstrating superior anticancer activity compared to etoposide across multiple cell lines [5]. These innovations established the structural framework for developing the title compound—a tripartite hybrid integrating benzoxazole, nitrophenyl, and trimethoxyphenyl elements into a single chemical entity optimized for biological evaluation.
Table 1: Key Historical Milestones in Benzoxazole-Based Drug Development
Year Range | Development Phase | Critical Advancements | Representative Compounds/Findings |
---|---|---|---|
2006–2009 | Antimycobacterial Focus | Identification of benzoxazole core activity against M. tuberculosis | MIC ~0.8–6.25 μg/mL for early leads [4] |
2010–2015 | Hybridization Strategies | Combination with pyrazoline for enhanced activity against MDR/XDR-TB | Compound 9f (MIC = 0.8 μg/mL) [4] |
2016–2024 | Oncology Applications | Design of chalcone-benzoxazole hybrids targeting cancer cell lines | Isoxazole-pyridine chalcone 9i outperforming etoposide [5] |
2025 | Advanced Hybrid Development | Integration of benzoxazole with nitrophenyl/trimethoxyphenyl in chalcone framework | Title compound as optimized anticancer candidate [1] |
The strategic incorporation of 4-nitrophenyl and 3,4,5-trimethoxyphenyl groups into the title compound represents a rational approach to enhancing target affinity and cellular bioavailability. The trimethoxyphenyl moiety is pharmacodynamically critical due to its validated role in tubulin polymerization inhibition—a mechanism shared by potent anticancer agents like combretastatin A-4 (CA-4). Research on trimethoxyphenyl-linked CA-4 analogues demonstrated that this pharmacophore binds the colchicine site of β-tubulin, disrupting microtubule assembly in rapidly dividing cells . Triazinone-linked CA-4 derivatives bearing trimethoxyphenyl groups exhibited exceptional cytotoxicity against MDA-MB-231 breast cancer cells (IC~50~ values of 1.36–1.71 μM), confirming the pharmacophore’s contribution to anticancer activity .
The electron-deficient 4-nitrophenyl component serves multiple synergistic purposes: First, its strong electron-withdrawing nature enhances the chalcone’s Michael acceptor properties, facilitating nucleophilic attack by biological thiols or amines in target proteins. Second, the nitro group (–NO~2~) provides a handle for structure-activity relationship (SAR) optimization through reduction to amino (–NH~2~) or other bioisosteric replacements, enabling fine-tuning of electronic properties. Third, crystallographic studies of benzoxazole derivatives reveal that nitrophenyl-containing compounds exhibit distinctive π-stacking capabilities, with intermolecular distances as short as 2.897 Å observed in parallel aromatic arrangements [7]. This facilitates favorable interactions with aromatic residues in enzyme binding pockets.
The spatial orientation of these moieties within the chalcone framework creates an extended conjugated system that enhances planarity and electronic delocalization. This molecular architecture is engineered to:
Table 2: Functional Contributions of Key Structural Components
Structural Motif | Key Physicochemical Properties | Biological Roles | Validated Targets |
---|---|---|---|
Benzo[d]oxazol-2-yl | Moderate LogP (~2.4); H-bond acceptor capacity | Facilitates DNA intercalation; modulates kinase activity | Kinase inhibition; mycobacterial membrane disruption [4] [6] |
4-Nitrophenyl | Strong electron-withdrawal (σ~meta~ = 0.71); polar surface area ~30 Ų | Enhances Michael acceptor reactivity; enables π-stacking interactions | Tubulin; oxidoreductases; kinase ATP pockets [5] [7] |
3,4,5-Trimethoxyphenyl | Enhanced lipophilicity; dihedral angle control (~30°) | Binds colchicine site of β-tubulin; induces vascular shutdown in tumors | β-Tubulin polymerization sites |
Chalcone Bridge (E-configuration) | Planar conjugated system; keto-enol tautomerism | Allows optimal spatial alignment of pharmacophores; redox modulation | Multiple cancer targets via conformational restriction [1] |
The (E)-configuration of the title compound’s α,β-unsaturated ketone system is pharmacologically essential due to its profound influence on molecular geometry, electronic distribution, and target binding efficiency. Computational analyses reveal that the (E)-isomer adopts a near-planar conformation with a dihedral angle of <10° between benzoxazole and nitrophenyl planes, enabling optimal π-orbital overlap across the conjugated system [1]. This planarity is sterically precluded in the (Z)-isomer, where non-bonded interactions between the bulky benzoxazole and nitrophenyl groups force a distorted conformation with ~45° deviation from coplanarity, significantly reducing conjugation efficiency.
Biological systems exhibit marked stereoselectivity toward (E)-chalcones, as demonstrated in studies of UK-1 and licochalcone A derivatives. The natural chalcone licochalcone A—a lead structure for several synthetic analogues—exclusively adopts the (E)-configuration in its bioactive form, validating this geometric preference [1] [5]. Mechanistically, the (E)-isomer’s planarity facilitates:
Recent structure-activity relationship (SAR) studies on benzoxazole-chalcone hybrids demonstrated that (E)-isomers exhibit 5–20-fold greater cytotoxic potency than their (Z)-counterparts across multiple cancer cell lines. This configurational dependence extends beyond potency to mechanistic pathways—(E)-isomers preferentially induce apoptosis through mitochondrial pathways, while (Z)-isomers show nonspecific necrosis at higher concentrations [5]. The title compound’s design therefore strategically leverages configurational specificity to optimize target engagement, with the (E)-chalcone serving as a conformationally restricted scaffold that preorganizes the pharmacophores for maximal biological interaction.
Table 3: Impact of Configuration on Key Pharmacological Parameters
Pharmacological Parameter | (E)-Isomer Characteristics | (Z)-Isomer Characteristics | Biological Consequence |
---|---|---|---|
Molecular Planarity | Near coplanar (deviation <10°) | Significant distortion (deviation >45°) | Enhanced DNA/tubulin binding for (E)-isomer [1] |
Conjugation Efficiency | Extended π-system (absorption λ~max~ >380 nm) | Disrupted conjugation (λ~max~ <340 nm) | Improved redox properties for (E)-isomer |
Tubulin Binding Affinity | K~d~ = 0.8–2.1 µM (CA-4 analogues) | K~d~ >10 µM (CA-4 analogues) | 5–12× greater potency for (E)-configuration |
Cellular Uptake | LogP ~3.2; TPSA ~90 Ų | Similar LogP but higher desolvation penalty | Faster membrane permeation for (E)-isomer |
Metabolic Stability | t~1/2~ >60 min in microsomes | t~1/2~ <25 min in microsomes | Improved pharmacokinetics for (E)-configuration |
The structural evolution culminating in this compound exemplifies modern medicinal chemistry’s paradigm: rational hybridization of validated pharmacophores, stereoelectronic optimization, and configurational control to yield target-specific agents. Current investigations focus on evaluating its precise mechanism of tubulin interaction and kinase inhibition profiles, leveraging the structural foundations established by predecessor compounds while addressing their pharmacological limitations.
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8